REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([CH3:11])[CH:4]1[CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]1.Cl.[NH2:13][OH:14].N1C=CC=CC=1>C(O)C>[CH3:2][N:3]([CH3:11])[CH:4]1[CH2:9][CH2:8][C:7](=[N:13][OH:14])[CH2:6][CH2:5]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(C1CCC(CC1)=O)C
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The resulting crystalline solid was collected
|
Type
|
WASH
|
Details
|
washed with cold ethanol
|
Type
|
DISSOLUTION
|
Details
|
The solid was then dissolved in water
|
Type
|
ADDITION
|
Details
|
by the addition of potassium carbonate
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was then extracted with dichloromethane which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide a crystalline solid
|
Type
|
CUSTOM
|
Details
|
This solid was recrystallized from ethanol
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1CCC(CC1)=NO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |